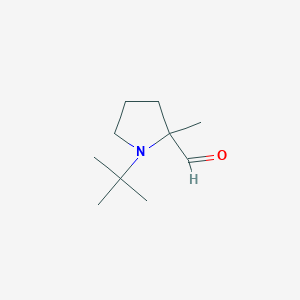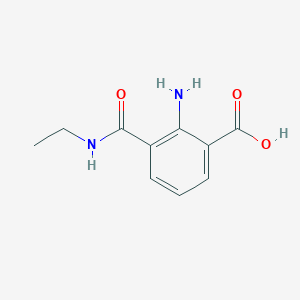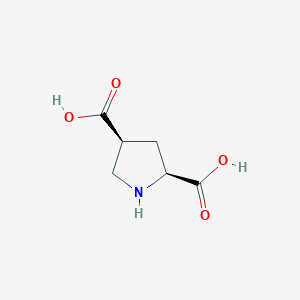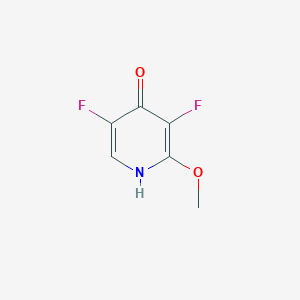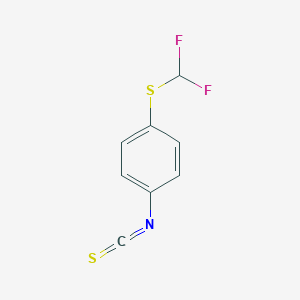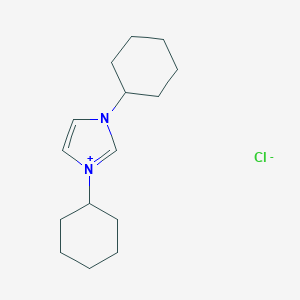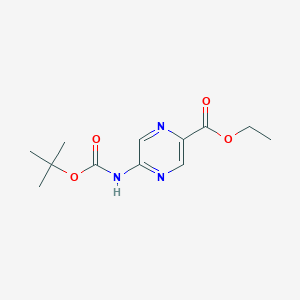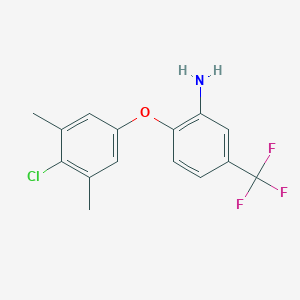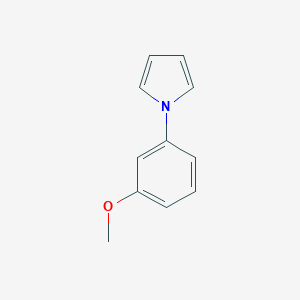
1-(3-Methoxyphenyl)-1H-pyrrole
Descripción general
Descripción
The compound “1-(3-Methoxyphenyl)-1H-pyrrole” likely belongs to the class of organic compounds known as methoxyphenylpiperazines . These compounds are characterized by a piperazine ring (a six-membered ring with two nitrogen atoms) substituted with a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methoxyphenyl)-1H-pyrrole” were not found, similar compounds such as 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline .Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- The synthesis of derivatives like 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been reported, highlighting methods for creating such compounds and their structural analysis using spectroscopy and mass spectrometry (Sarantou & Varvounis, 2022).
Antimicrobial Activity:
- Novel pyrrole derivatives have shown promising antimicrobial properties, with their effectiveness increasing upon the introduction of methoxy groups in their structure (Hublikar et al., 2019).
Electrochemical Impedance Spectroscopy:
- Compounds like 1[4-methoxyphenyl]-1H-pyrrole have been studied for their electrochemical impedance properties, revealing their potential in applications such as sensors or corrosion protection (Sarac et al., 2008).
Electrochromic and Ion Receptor Properties:
- Certain pyrrole derivatives exhibit electrochromic properties and selective voltammetric responses to specific ions, suggesting their use in metal recovery and ion sensing applications (Mert et al., 2013).
Anion Binding Properties:
- Derivatives such as calix[4]pyrroles containing deep cavities and fixed walls have been synthesized and studied for their anion binding properties (Anzenbacher et al., 1999).
Cancer Therapeutics:
- Pyrrole derivatives have been synthesized as inhibitors of protein kinases, showing potential as anti-cancer therapeutics due to their ability to form stable complexes with specific proteins and induce apoptosis in malignant cells (Kuznietsova et al., 2019).
Corrosion Inhibition:
- Derivatives like 1H-pyrrole-2,5-dione have been investigated as corrosion inhibitors for carbon steel in acidic media, showing good efficiency and chemisorption on steel surfaces (Zarrouk et al., 2015).
Computational Studies:
- Computational studies on pyrrole derivatives have explored their chemical reactivity and potential applications in organic photovoltaics and organic light-emitting devices (Sánchez-Bojorge et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRAUFFBHKYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



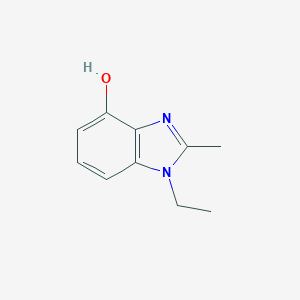
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
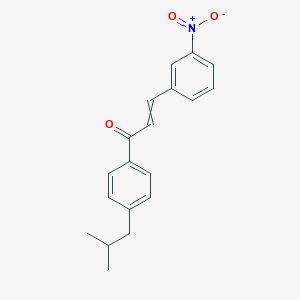
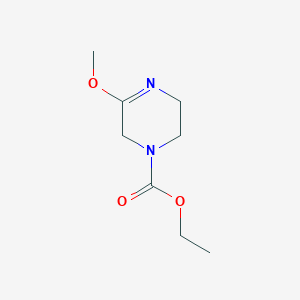
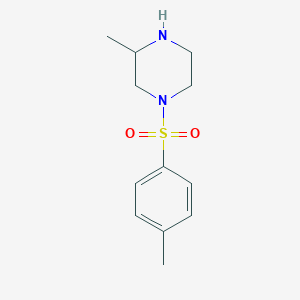
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
